magnesium;chlorobenzene;bromide
Description
Historical Trajectory and Foundational Contributions of Grignard Reagents
The journey of arylmagnesium halides is intrinsically linked to the discovery of the broader class of organomagnesium halides known as Grignard reagents. This pivotal discovery was made in 1900 by the French chemist François Auguste Victor Grignard. thermofisher.comwikipedia.orgacs.org While working under the supervision of Philippe Barbier at the University of Lyon, Grignard successfully prepared organomagnesium compounds by reacting magnesium metal with organic halides in an ethereal solvent. thermofisher.comnobelprize.orgbritannica.com This breakthrough was a significant advancement over the less reactive organozinc compounds previously used. britannica.com
Grignard's initial work, detailed in his doctoral thesis in 1901, demonstrated the remarkable versatility of these reagents for creating new carbon-carbon bonds through reactions with carbonyl compounds like aldehydes and ketones to produce alcohols. thermofisher.comnobelprize.orgmasterorganicchemistry.com The profound impact of his discovery on the field of organic synthesis was swiftly recognized, and by the time of his death in 1935, thousands of publications had referenced the use of these reagents. nobelprize.orgbritannica.com For this groundbreaking work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. wikipedia.orgacs.orgnobelprize.orgebsco.com
The general representation of a Grignard reagent is RMgX, where 'R' is an organic group (alkyl or aryl) and 'X' is a halogen. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an aprotic solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgebsco.com The success of the reaction hinges on the use of anhydrous conditions, as Grignard reagents react readily with protic solvents like water. ebsco.com
Further foundational contributions to the understanding of Grignard reagents came from Wilhelm Johann Schlenk. In 1917, Schlenk and his son determined that Grignard reagents in solution exist in a complex equilibrium. ebsco.com This equilibrium, now known as the Schlenk Equilibrium, involves the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). acs.orgebsco.com This discovery revealed that the simple "RMgX" formula was an oversimplification of the true nature of these reagents in solution.
Academic Research Landscape of Chlorophenylmagnesium Bromide and Related Arylmagnesium Species
Chlorophenylmagnesium bromide is an aryl Grignard reagent that serves as a valuable nucleophilic source of a chlorophenyl group in organic synthesis. sigmaaldrich.comlookchem.com Like other Grignard reagents, it is typically used in solution, often in solvents like tetrahydrofuran (THF) or diethyl ether. sigmaaldrich.comsigmaaldrich.com Research into chlorophenylmagnesium bromide and its isomers (ortho-, meta-, and para-chlorophenylmagnesium bromide) focuses on their preparation, stability, and reactivity in various synthetic transformations.
The reactivity of the parent aryl halide is a key factor in the formation of arylmagnesium halides. While aryl iodides and bromides generally react readily with magnesium, aryl chlorides are less reactive and may require more forcing conditions or the use of more reactive forms of magnesium. britannica.comsciencemadness.org The use of THF as a solvent is often necessary for the successful preparation of Grignard reagents from aromatic chlorides. sciencemadness.org
| Property | 2-Chlorophenylmagnesium bromide | 3-Chlorophenylmagnesium bromide | 4-Chlorophenylmagnesium bromide |
| CAS Number | 36692-27-0 lookchem.comglpbio.comnih.gov | 36229-42-2 sigmaaldrich.com | 873-77-8 sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₆H₄BrClMg lookchem.com | C₆H₄BrClMg sigmaaldrich.com | ClC₆H₄MgBr sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 215.76 g/mol sigmaaldrich.comsigmaaldrich.com | 215.76 g/mol sigmaaldrich.com | 215.76 g/mol sigmaaldrich.com |
| Typical Solvent | 2-Methyltetrahydrofuran, THF nih.gov | Tetrahydrofuran (THF) sigmaaldrich.com | Diethyl ether sigmaaldrich.comsigmaaldrich.com |
| Typical Concentration | 0.5 M nih.gov | 0.5 M sigmaaldrich.com | 1.0 M sigmaaldrich.comsigmaaldrich.com |
| Density | Not specified | 0.960 g/mL at 25 °C sigmaaldrich.com | 0.887 g/mL at 25 °C sigmaaldrich.com |
This data is compiled from publicly available sources for research purposes. sigmaaldrich.comlookchem.comsigmaaldrich.comglpbio.comnih.govchemicalbook.comsigmaaldrich.com
Modern research has significantly expanded the scope and utility of arylmagnesium halides. A major area of advancement is the development of methods for preparing highly functionalized Grignard reagents that tolerate a variety of sensitive functional groups. The halogen-magnesium exchange reaction has emerged as a powerful alternative to the classical insertion of magnesium into an organic halide. wikipedia.orgresearchgate.net This method often employs an alkyl-Grignard reagent (like iso-propylmagnesium chloride) to exchange with a more accessible aryl halide (iodide or bromide). wikipedia.org
A significant breakthrough in this area is the use of lithium chloride (LiCl) as an additive. researchgate.netclockss.org Reagents such as iPrMgCl·LiCl, sometimes referred to as "Turbo-Grignard" reagents, exhibit enhanced reactivity and selectivity in halogen-magnesium exchange reactions. researchgate.netstrath.ac.uk This has enabled the preparation of a wide range of functionalized arylmagnesium species under mild conditions, which was previously challenging. researchgate.netclockss.org
The application of arylmagnesium halides in cross-coupling reactions to form biaryl structures is another active field of research. These reactions are typically catalyzed by transition metal complexes containing iron, nickel, or palladium. wikipedia.orgacs.org For instance, the iron-catalyzed cross-coupling of aryl Grignard reagents with organic halides has been shown to be a useful method for carbon-carbon bond formation. acs.org Research also explores the homocoupling of aryl Grignard reagents to produce symmetrical biaryls. acs.org These advancements continue to broaden the synthetic utility of chlorophenylmagnesium bromide and related arylmagnesium halides, solidifying their status as cornerstone reagents in contemporary organic chemistry. wiley.com
Structure
2D Structure
Properties
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chlorophenylmagnesium Bromide
Direct Magnesium Insertion Strategies for Aryl Halides
The classical and most direct method for preparing chlorophenylmagnesium bromide involves the reaction of a chlorobromobenzene isomer with magnesium metal in an ethereal solvent. This oxidative addition reaction is a cornerstone of organometallic chemistry.
Mechanistic Considerations in Oxidative Addition to Magnesium
The formation of a Grignard reagent via the direct reaction of an aryl halide with magnesium metal is a complex heterogeneous process that is understood to proceed through a radical mechanism. The initial step involves a single-electron transfer (SET) from the surface of the magnesium metal to the aryl halide molecule. This electron transfer results in the formation of a radical anion, which is transient and quickly decomposes. This fragmentation cleaves the carbon-halogen bond, yielding an aryl radical and a halide anion which remains adsorbed on the magnesium surface. The highly reactive aryl radical then rapidly combines with the magnesium surface to form the organomagnesium halide, in this case, chlorophenylmagnesium bromide.
Influence of Halogen Identity (Bromide versus Chloride) on Reaction Initiation
The identity of the halogen atom on the benzene (B151609) ring plays a critical role in the initiation and selectivity of the Grignard reaction. The carbon-halogen bond strength decreases down the group, with the carbon-bromine bond being significantly weaker and more polarizable than the carbon-chlorine bond. This inherent difference in bond energy dictates that the oxidative addition of magnesium occurs preferentially at the carbon-bromine bond. Consequently, when chlorobromobenzene is used as the starting material, the magnesium selectively inserts at the C-Br bond, yielding chlorophenylmagnesium bromide with high regioselectivity. This principle is fundamental to the synthesis of this specific Grignard reagent from dihalogenated precursors.
Strategies for Magnesium Metal Activation and Surface Engineering
A significant practical challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that naturally forms on the surface of the magnesium metal, inhibiting the reaction. To overcome this, several activation strategies are employed.
Mechanical Activation: Physically crushing or grinding the magnesium turnings in situ can break the oxide layer, exposing a fresh, reactive metal surface.
Chemical Activation: The addition of small, catalytic amounts of activating agents is a common practice. Iodine (I₂), 1,2-dibromoethane (B42909), and methyl iodide are frequently used. These substances react with the magnesium to generate magnesium halides, which chemically etch the surface, removing the oxide layer and creating highly reactive sites for the main reaction to proceed.
Rieke Magnesium: For particularly challenging substrates, highly reactive, finely divided magnesium, known as Rieke magnesium, can be prepared. This form of magnesium is generated by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal, resulting in a slurry of highly active magnesium with a large surface area, which can facilitate Grignard formation at much lower temperatures.
Halogen-Metal Exchange Protocols
An alternative and often milder approach to synthesizing chlorophenylmagnesium bromide is through halogen-metal exchange. This method provides an indirect route that can offer advantages in terms of selectivity and functional group tolerance.
Interconversion Pathways with Organolithium and Organozinc Precursors
Halogen-metal exchange involves the reaction of an aryl halide with a pre-formed organometallic reagent. For instance, an organolithium reagent, such as n-butyllithium, can be used to selectively abstract the more labile bromine atom from a chlorobromobenzene at low temperatures. This generates a chlorophenyllithium intermediate. This intermediate can then be converted to the desired Grignard reagent by a transmetalation step, which involves adding a magnesium salt like magnesium bromide (MgBr₂).
Similarly, organozinc compounds can be utilized in these exchange reactions, offering a different reactivity profile that can be beneficial in certain synthetic contexts.
Regioselectivity in Polyhalogenated Precursors
The principle of differential halogen reactivity is paramount in halogen-metal exchange reactions involving polyhalogenated substrates. The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond allows for precise regiocontrol. When a dichlorobromobenzene isomer is treated with a Grignard reagent like isopropylmagnesium chloride, the exchange predominantly occurs at the bromine-substituted position. This selectivity allows for the targeted synthesis of specific dichlorophenylmagnesium bromide isomers, which would be difficult to obtain through direct magnesium insertion into a trichlorobenzene. The choice of solvent, temperature, and the specific organometallic reagent used for the exchange can further fine-tune the regioselectivity of the process.
Advanced Preparation Techniques
The synthesis of Grignard reagents, including chlorophenylmagnesium bromide, is notoriously exothermic and can be hazardous on a large scale. google.com Advanced preparation techniques aim to mitigate these risks through precise control over reaction parameters.
Continuous Flow Synthesis of Arylmagnesium Reagents
Continuous flow synthesis has emerged as a powerful strategy for the safe and efficient production of arylmagnesium reagents. Unlike traditional batch methods, where all reactants are combined in a single vessel, continuous flow processes involve pumping streams of reagents through a reactor where they mix and react. fraunhofer.defraunhofer.de This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and higher product purity by reducing side reactions. fraunhofer.defraunhofer.degordon.edu
The Grignard reaction is highly exothermic, and in batch production, the accumulation of unreacted substances can lead to dangerous temperature spikes. google.com Continuous flow systems, however, only require initiation once at startup, after which the reaction proceeds in a steady, controlled manner, realizing intrinsic safety. google.com
Other designs include tubular or loop reactors where reactants flow at high speeds. In one patented method for the continuous preparation of Grignard reagents, including from chlorobenzene (B131634), a loop reactor is used where the materials circulate rapidly, driven by a pump. google.com This high-speed circulation enhances chemical reaction, mass transfer, and heat transfer, leading to high conversion rates. google.com
Table 1: Research Findings in Continuous Flow Synthesis of Arylmagnesium Reagents
| Reactor Type | Reactant | Solvent | Key Findings | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Loop Reactor | Chlorobenzene | Not Specified | High-speed circulation enhances mass and heat transfer, enabling intrinsic safety. | 98% conversion of chlorobenzene | google.com |
| CSTR System | Not Specified | 2-MeTHF | Minimized hazards, reduced Mg usage by up to 43%, reduced process mass intensity by 30%. | 72% yield for an intermediate, a >25% improvement over batch. | gordon.edu |
| Fluidized Bed | Organohalide | Not Specified | Allows for continuous replenishment of magnesium as it is consumed. | Not Specified | google.com |
Microfluidic Reactor Designs for Controlled Grignard Formation
Microfluidic reactors, or microreactors, represent a further refinement of continuous flow technology, utilizing channels with dimensions typically below 1 millimeter. google.com The high surface-area-to-volume ratio in these reactors allows for exceptionally rapid heat dissipation and precise temperature control, which is critical for managing the strong exothermicity of Grignard reactions. fraunhofer.defraunhofer.de This enhanced control significantly improves safety and inhibits the formation of undesirable byproducts, leading to a cleaner product. fraunhofer.defraunhofer.de
Various microreactor designs have been developed for Grignard synthesis. Researchers at the Fraunhofer Institute have engineered a microreactor where the organic halide reactant is pumped through a bed of magnesium shavings. fraunhofer.defraunhofer.de The reactor's geometry, featuring a double-skinned cylinder with internal and external cooling, ensures heat is removed quickly and efficiently. fraunhofer.de The short residence times of reactants and products within the reactor also limit the potential for side reactions. fraunhofer.defraunhofer.de This system is scalable, with pilot plants capable of processing up to 20 liters of reactant solution per hour by running multiple reactor modules in parallel. fraunhofer.defraunhofer.de
Another innovative design is the falling film microreactor, which is particularly effective for gas-liquid reactions, such as those involving carboxylation. researchgate.netresearchgate.net In one study, an aryl-Grignard reagent was generated in a T-micromixer and tube microreactor and then reacted with gaseous CO2 in a falling film microreactor, demonstrating the modularity and efficiency of microfluidic setups for multi-step syntheses. researchgate.net
Table 2: Comparison of Microfluidic Reactor Designs for Grignard Formation
| Reactor Design | Key Features | Advantages for Grignard Synthesis | Reported Outcomes | Reference |
|---|---|---|---|---|
| Packed-Bed Microreactor | Reactant flows through a bed of magnesium shavings within a double-skinned, cooled cylinder. | Excellent heat dissipation, enhanced safety, higher product purity, scalable. | Converts reactant to product in minutes; pilot plant can process 20 L/hr. | fraunhofer.defraunhofer.de |
| Falling Film Microreactor (FFMR) | Creates a thin film of liquid reactant that flows down the reactor wall, maximizing gas-liquid contact area. | Highly efficient for reactions with gaseous reagents (e.g., CO2, acetylene); controllable contact time. | Used for efficient carboxylation of a Grignard reagent with CO2 at atmospheric pressure. | researchgate.netresearchgate.net |
| T-Mixer and Tube Reactor | Simple setup for mixing two liquid streams and providing residence time for reaction. | Facilitates rapid Grignard exchange reactions. | Near-quantitative yield for Grignard exchange of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide. | researchgate.net |
Mechanistic Investigations of Chlorophenylmagnesium Bromide Reactivity
Grignard Reagent Formation Mechanisms
The formation of a Grignard reagent, including chlorophenylmagnesium bromide, involves the reaction of an organic halide with magnesium metal. masterorganicchemistry.com This process is typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the resulting organomagnesium compound. numberanalytics.comchemeurope.com The reaction is understood to occur on the surface of the magnesium metal. byjus.comalfredstate.edu
Single Electron Transfer (SET) Pathways and Radical Intermediates
A prominent theory for Grignard reagent formation involves a single electron transfer (SET) from the magnesium metal to the organic halide. chemeurope.comrsc.org This transfer to the antibonding orbital of the carbon-halogen bond leads to the formation of a radical anion. alfredstate.edu This intermediate can then collapse to form the Grignard reagent. The detection of radical coupling byproducts in some Grignard reactions provides evidence for this SET mechanism. wikipedia.org
The SET pathway can be summarized as follows:
Electron Transfer: Mg + R-X → [R-X]•⁻ Mg•⁺
Fragmentation: [R-X]•⁻ → R• + X⁻
Recombination: R• + Mg•⁺X⁻ → R-MgX
The formation of radical intermediates is a key feature of the SET pathway. u-tokyo.ac.jp These radicals can sometimes lead to side reactions, such as dimerization. alfredstate.edu
Polar and Concerted Pathways
While the SET mechanism is widely accepted, a purely polar or concerted mechanism has also been proposed. In this view, the Grignard reaction is considered a nucleophilic addition where the carbon attached to magnesium acts as a nucleophile, attacking the electrophilic carbon of a substrate. wikipedia.org Some studies suggest that the reaction may proceed through a six-membered ring transition state. wikipedia.org However, computational studies have cast doubt on the general applicability of a simple six-membered ring model, instead highlighting the importance of dichloro-bridged dinuclear magnesium complexes. rsc.org The debate between polar and SET mechanisms is ongoing, with evidence suggesting the operative pathway may depend on the specific reactants and conditions. wikipedia.orgacs.org
Theoretical and Computational Elucidations of Transition States
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the transition states of Grignard reagent formation. researchgate.netrsc.org These studies have explored both radical and non-radical pathways. rsc.org For instance, calculations have shown that the reaction of methyl chloride with magnesium clusters can proceed through different pathways depending on the size of the cluster. rsc.org
Theoretical investigations have also highlighted the potential for dianionic transition states for some organic halides, a pathway that has not yet been experimentally confirmed. researchgate.net Furthermore, computational models have been used to investigate the stability of various proposed intermediates and transition states, helping to refine our understanding of the reaction mechanism. rsc.org Ab initio molecular dynamics (AIMD) and DFT calculations have been employed to determine which species in solution are reactive and what factors favor radical versus nucleophilic pathways. rsc.org
Role of Solvent and Additives in Reaction Initiation and Propagation
The solvent plays a critical role in the formation and reactivity of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent by coordinating to the magnesium atom. numberanalytics.comchemeurope.com This solvation is crucial for the reagent's stability and influences its reactivity. acs.org The choice of solvent can impact the Schlenk equilibrium, which governs the distribution of various organomagnesium species in solution, such as monomers and dimers. rsc.orgnih.gov For the formation of aryl Grignard reagents from chlorides, THF is often required as diethyl ether may not be sufficient. sciencemadness.org
Additives can also influence the reaction. For instance, the addition of a small amount of 1,2-dibromoethane (B42909) is a common technique used to activate the magnesium surface and initiate the reaction. youtube.com The purity and surface area of the magnesium metal itself are also significant factors affecting the reaction rate and yield. numberanalytics.com In some cases, additives like lithium chloride can enhance the reactivity of Grignard reagents. numberanalytics.com
Reaction Mechanisms with Electrophilic Substrates
Grignard reagents are powerful nucleophiles that react with a wide range of electrophiles, most notably carbonyl compounds. mt.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic and attacking the electrophilic carbon of the carbonyl group. masterorganicchemistry.com
Nucleophilic Addition Pathways to Carbonyl Derivatives
The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, is a classic example of nucleophilic addition. pressbooks.pubyoutube.com The generally accepted mechanism involves the following steps:
Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid and coordinates with the carbonyl oxygen. libretexts.org This coordination increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. numberanalytics.compressbooks.pub
Protonation: Subsequent workup with an aqueous acid protonates the alkoxide intermediate to yield the final alcohol product. pressbooks.pubpressbooks.pub
The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. pressbooks.puborganic-chemistry.org
| Reactant | Product |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
While the polar mechanism is prevalent, a single electron transfer (SET) mechanism can also operate, particularly with sterically hindered ketones or substrates with low reduction potentials. wikipedia.orgacs.orgorganic-chemistry.org The SET pathway involves the initial formation of a ketyl radical intermediate. wikipedia.org The competition between the polar and SET mechanisms is influenced by factors such as the structure of the Grignard reagent and the carbonyl compound. u-tokyo.ac.jpacs.org
Stereochemical Outcomes in Grignard Additions
The addition of Grignard reagents to prochiral carbonyl compounds, such as aldehydes and ketones, can generate new stereocenters. The stereochemical course of these additions is influenced by both steric and electronic factors. For aryl Grignard reagents like chlorophenylmagnesium bromide, the attack on a planar sp²-hybridized carbonyl carbon can occur from two opposite faces, potentially leading to a racemic mixture of enantiomers if no other chiral influence is present. leah4sci.com
However, the stereoselectivity can be directed by the substrate's existing stereochemistry. For instance, in reactions with steroidal 4,5-epoxy-3-ketones, the stereochemistry of the epoxide ring has been shown to dictate the direction of the Grignard addition. nih.gov The Grignard reagent preferentially attacks from the face opposite to the epoxide ring, leading to a specific diastereomer. While much of the foundational work has been done with reagents like methylmagnesium bromide, the principles extend to arylmagnesium halides. nih.gov Furthermore, studies on the formation of Grignard reagents from chiral halides, such as 1-halo-1-methyl-2,2-diphenylcyclopropane, have demonstrated that optically active Grignard reagents can be formed, where the magnesium atom is bonded to the asymmetric carbon, leading to products with retained configuration. alfredstate.edu This indicates that the carbon-magnesium center can exhibit configurational stability under certain conditions.
Kinetic Studies of Arylmagnesium Bromide Reactions
Kinetic studies provide quantitative insight into reaction rates and the factors that govern them. The reactions of arylmagnesium bromides, such as phenylmagnesium bromide (a close analogue to chlorophenylmagnesium bromide), have been investigated to elucidate the roles of the different species present in solution. researchgate.net
| Reactant System | Solvent | Key Kinetic Finding | Reference |
|---|---|---|---|
| Phenylmagnesium Bromide + Chlorosilanes | THF | Competitive reaction of Ph₂Mg and PhMgBr. Rate enhancement by MgBr₂ catalysis. | researchgate.net |
| Phenylmagnesium Bromide Formation | Toluene/Diethyl Ether | Reaction kinetics are similar to those for alkylmagnesium halide formation. | researchgate.net |
| Methylparaben + Chlorine | Aqueous (with Bromide) | Presence of bromide enhances degradation rate by forming bromine, a more effective agent. | nih.gov |
Solution-State Structures and Equilibria of Organomagnesium Species
The reactivity of chlorophenylmagnesium bromide is intrinsically linked to its structure in solution. Grignard reagents are not simple monomeric species but exist as a complex mixture of interconverting compounds. wikipedia.orgnih.gov
The Schlenk Equilibrium and its Chemical Implications
In solution, Grignard reagents are best described by the Schlenk equilibrium, a fundamental concept named after Wilhelm Schlenk. wikipedia.org This equilibrium involves the disproportionation of two molecules of the organomagnesium halide (RMgX) into one molecule of the corresponding dialkyl- or diarylmagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.orglibretexts.org
2 RMgX ⇌ R₂Mg + MgX₂
For chlorophenylmagnesium bromide (ClC₆H₄MgBr), the equilibrium would be:
2 ClC₆H₄MgBr ⇌ (ClC₆H₄)₂Mg + MgBr₂
The position of this equilibrium is highly dependent on several factors, including the nature of the organic group (R), the halide (X), the solvent, the concentration, and the temperature. wikipedia.orgnih.gov In ethereal solvents like diethyl ether or THF, the magnesium center is typically coordinated by solvent molecules, which helps to stabilize the various species. wikipedia.orglibretexts.org The existence of this equilibrium means that a Grignard "solution" contains at least three distinct magnesium species, each with potentially different reactivity, which complicates kinetic and mechanistic analyses. researchgate.netnih.gov The addition of dioxane can shift the equilibrium completely to the right by precipitating the magnesium halide as MgX₂(dioxane)₂, providing a method to isolate pure diarylmagnesium compounds. wikipedia.org
Monomeric, Dimeric, and Oligomeric Aggregation States
Further complicating the solution structure is the tendency of organomagnesium species to aggregate. Depending on the conditions, Grignard reagents can exist as monomers, dimers, or higher oligomers. wikipedia.orglibretexts.org For example, alkylmagnesium chlorides in diethyl ether are known to exist predominantly as dimers. wikipedia.org
These aggregates often feature halogen bridges, where a halide atom is shared between two magnesium centers (e.g., RMg(μ-X)₂MgR). libretexts.org The degree of aggregation is influenced by the solvent's coordinating ability; strongly coordinating solvents like THF tend to break up aggregates and favor monomeric species, which are often more reactive. libretexts.org In contrast, less coordinating solvents or higher concentrations favor the formation of dimers and larger oligomers. wikipedia.org The solid-state structure can be very different from what exists in solution, with crystalline forms often revealing dimeric structures like [(Et₂O)Mg(CpR)(μ-Br)]₂. nih.govd-nb.info
Spectroscopic Probes for Solution-Phase Speciation
A variety of spectroscopic techniques are employed to unravel the complex mixture of species present in a Grignard solution and to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the dynamic equilibria in Grignard solutions. ¹H and ¹³C NMR can provide information about the organic framework of the different species. researchgate.netacs.org Of particular importance is ²⁵Mg-NMR , which can directly probe the magnesium center. Different species in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) have distinct ²⁵Mg chemical shifts, allowing for their identification and quantification in solution. diva-portal.org
Vibrational Spectroscopy (IR and Raman) : Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. mdpi.comresearchgate.net These techniques are sensitive to the carbon-magnesium bond and the interactions with the solvent. In-situ FTIR spectroscopy is particularly valuable for monitoring the formation of Grignard reagents in real-time by observing the consumption of the organic halide and the appearance of the Grignard species. acs.org Raman spectroscopy is advantageous as it is less susceptible to interference from water and can be performed in closed systems, which is ideal for these moisture-sensitive reagents. mdpi.comresearchgate.net
X-ray Absorption Spectroscopy (XAS) : This advanced technique can provide element-specific information about the local coordination environment and oxidation state of the magnesium atom. By simulating the X-ray absorption spectra at the Mg K- and L₁-edges for the different organomagnesium species, researchers can identify distinct spectral fingerprints for each component of the Schlenk equilibrium and for reaction intermediates and products. nih.govdiva-portal.org
| Technique | Information Gained | Specific Application Example | Reference |
|---|---|---|---|
| ¹H, ¹³C NMR | Structure of the organic moiety, dynamic processes like inversion. | Studying configurational stability and exchange processes. | harvard.educaltech.edu |
| ²⁵Mg-NMR | Directly probes the Mg environment, distinguishes species in the Schlenk equilibrium. | Identifying RMgX, R₂Mg, and MgX₂ by their unique chemical shifts. | diva-portal.org |
| FTIR Spectroscopy | Monitors consumption of reactants and formation of products in real-time. | Detecting the initiation and monitoring the progress of Grignard formation. | acs.org |
| Raman Spectroscopy | Vibrational modes, quality determination, less interference from moisture. | Nondestructive quality determination of Grignard reagents. | mdpi.comresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Element-specific coordination environment and oxidation state of Mg. | Distinguishing between reagents, intermediates, and products in solution. | nih.govdiva-portal.org |
Advanced Synthetic Transformations Mediated by Chlorophenylmagnesium Bromide
Carbon-Carbon Bond Formation Reactions
The paramount application of chlorophenylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds. This is primarily achieved through two major pathways: nucleophilic addition to polarized unsaturated bonds, such as carbonyls, and transition metal-catalyzed cross-coupling methodologies with organic halides.
Nucleophilic Additions to Aldehydes, Ketones, and Esters
The fundamental reactivity of chlorophenylmagnesium bromide involves its role as a potent nucleophile. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium a strong carbanion equivalent. masterorganicchemistry.com This nucleophilic carbon readily attacks the electrophilic carbon of carbonyl groups present in aldehydes, ketones, and esters. libretexts.orgorgoreview.com The reaction proceeds via a nucleophilic addition mechanism, where the initial attack on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgorgoreview.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. orgoreview.com
The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. masterorganicchemistry.commedlifemastery.com The addition to esters is also possible, typically resulting in tertiary alcohols where two identical aryl groups from the Grignard reagent have been added. This occurs because the initial addition product, a ketone, is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.
| Reactant Type | Product Type | General Reaction |
| Aldehyde | Secondary Alcohol | R-CHO + Cl-Ph-MgBr → R-CH(OH)-Ph-Cl |
| Ketone | Tertiary Alcohol | R-CO-R' + Cl-Ph-MgBr → R-C(OH)(R')-Ph-Cl |
| Ester | Tertiary Alcohol | R-COOR' + 2 Cl-Ph-MgBr → R-C(OH)(Ph-Cl)₂ |
Table 4.1.1: General Products from Nucleophilic Addition of Chlorophenylmagnesium Bromide to Carbonyls.
Achieving stereocontrol in the addition of Grignard reagents to carbonyl compounds is a significant challenge due to their high reactivity. However, the development of chiral ligands that can coordinate to the magnesium center allows for the creation of a chiral environment around the reactive species, thereby influencing the stereochemical outcome of the addition. mdpi.commmu.ac.uk The use of chiral amino alcohols, for instance, has been shown to induce moderate enantioselectivity in the addition of Grignard reagents to aldehydes. mdpi.comresearchgate.net
A notable advancement involves the use of novel biaryl-substituted diamine ligands. In a model reaction, the addition of para-chlorophenylmagnesium bromide to acetophenone (B1666503) was studied with a variety of chiral ligands derived from a DACH (diaminocyclohexane) backbone. rsc.org The use of a specific 3,5-bis(trifluoromethyl)phenyl substituted biaryl ligand, (R,R)-L12, resulted in unprecedented enantiocontrol, affording the chiral tertiary alcohol product in 94% enantiomeric excess (ee) and 73% isolated yield. rsc.org This demonstrates that careful ligand design can overcome the inherent challenges of enantioselective Grignard additions. rsc.org
| Ketone Substrate | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Yield |
| Acetophenone | p-Chlorophenylmagnesium bromide | (R,R)-L12 | 94% | 73% |
Table 4.1.1.1: Enantioselective Addition of p-Chlorophenylmagnesium Bromide to Acetophenone. rsc.org
When the carbonyl substrate itself contains a stereocenter, the addition of a Grignard reagent can lead to the formation of diastereomers. The inherent stereochemistry of the substrate can direct the incoming nucleophile to a preferred face of the carbonyl group. This is often rationalized using stereochemical models like the Felkin-Anh or chelation-control models. nih.gov
However, the high reactivity of some Grignard reagents, like allylmagnesium bromide, can lead to low diastereoselectivity as the reactions approach the diffusion rate limit, making analysis with these models difficult. nih.govnih.gov In contrast, for many aryl Grignard reagents, these models can be predictive. The chelation-control model is particularly relevant for substrates containing a chelating group, such as an α-alkoxy group, which can coordinate to the magnesium atom of the Grignard reagent, creating a rigid cyclic intermediate that directs the nucleophilic attack from a specific face. researchgate.net
Cross-Coupling Methodologies
Chlorophenylmagnesium bromide is a key reagent in Kumada-Tamao-Corriu cross-coupling reactions, which form carbon-carbon bonds between the Grignard reagent and an organic halide, catalyzed by a transition metal. arkat-usa.orgorganic-chemistry.org This method is a powerful tool for the synthesis of unsymmetrical biaryls and other coupled products. organic-chemistry.org
A variety of transition metals, most notably nickel, palladium, copper, and iron, are effective catalysts for the cross-coupling of arylmagnesium bromides with organic halides.
Nickel and Palladium Catalysis: Nickel and palladium complexes are the most traditional and widely used catalysts for Kumada couplings. arkat-usa.orgmdpi.com The catalytic cycle generally involves oxidative addition of the organic halide to a low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Palladium catalysts, often used with phosphine (B1218219) ligands, have been successfully employed for coupling aryl chlorides, such as 4-chlorotoluene, with phenylmagnesium bromide in high yields. arkat-usa.org Nickel-based catalysts, often favored for their lower cost, are also highly effective and can operate through various catalytic cycles, including Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways. mdpi.comnih.gov
Iron Catalysis: Iron has emerged as an attractive catalyst due to its low cost, low toxicity, and environmental friendliness. princeton.edunih.gov Iron(III) salts, such as FeCl₃ or Fe(acac)₃, are often used as precatalysts. banglajol.infoasianpubs.org These reactions can be highly efficient, often proceeding rapidly under mild conditions. For instance, the FeCl₃/TMEDA system catalyzes the cross-coupling of biphenylmagnesium bromide with various alkyl bromides in very short reaction times and high yields. asianpubs.org The mechanism of iron-catalyzed couplings is complex and can involve various oxidation states, with some studies suggesting an Fe(I)/Fe(III) cycle. nih.gov In the reaction of phenylmagnesium bromide with 1-bromo-4-chlorobenzene (B145707) catalyzed by FeCl₃, both the cross-coupled product, p-terphenyl, and the homo-coupled product, biphenyl, were formed. banglajol.info
Copper Catalysis: Copper-catalyzed cross-coupling reactions represent a classical yet evolving field. tcichemicals.com Modern methods using copper nanoparticles or copper salts with specific additives have shown high activity and broad substrate scope. rsc.orgnih.gov For example, a copper-catalyzed system has been developed for the cross-coupling of nonactivated secondary alkyl halides with secondary alkyl Grignard reagents, proceeding via an Sₙ2 mechanism. organic-chemistry.org The addition of co-catalysts or additives, such as 1-phenylpropyne, can have a remarkable effect on the reaction's efficiency. nih.gov
| Catalyst System | Grignard Reagent | Organic Halide | Coupled Product | Yield |
| Pd(0)/Imidazolium salt | Phenylmagnesium bromide | 4-Chlorotoluene | 4-Methylbiphenyl | 99% arkat-usa.org |
| FeCl₃ | Phenylmagnesium bromide | 1-Bromo-4-chlorobenzene | p-Terphenyl & Biphenyl | 32% & 42% banglajol.info |
| FeCl₃/TMEDA | Biphenylmagnesium bromide | n-Dodecyl bromide | 4-Dodecylbiphenyl | 92.3% asianpubs.org |
Table 4.1.2.1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions.
The choice of ligand is crucial for optimizing the selectivity, activity, and functional group tolerance of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov In Ni- and Pd-catalyzed Kumada couplings, phosphine ligands are commonly employed to stabilize the metal center and modulate its reactivity. arkat-usa.org The steric and electronic properties of the ligand can significantly influence the outcome of the reaction. For example, bulky N-heterocyclic carbene (NHC) ligands have proven effective in palladium-catalyzed couplings of challenging aryl chloride substrates. arkat-usa.org
For iron-catalyzed reactions, the combination of an iron salt with a specific ligand can enable couplings that are otherwise difficult. For instance, a combination of iron(III) fluoride (B91410) and the NHC ligand SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) was found to be uniquely effective for the cross-coupling of electron-rich aryl chlorides with alkyl Grignard reagents, achieving high yields where other iron catalysts failed. researchgate.net Similarly, in copper catalysis, ligands such as diamines (e.g., TMEDA) are critical for preventing side reactions and achieving high efficiency in the coupling of alkyl halides. organic-chemistry.org The systematic screening and parameterization of ligands, as facilitated by modern computational tools, allow for a more rational approach to catalyst optimization. sigmaaldrich.com
Control of Homocoupling versus Cross-Coupling Pathways
In cross-coupling reactions involving Grignard reagents like chlorophenylmagnesium bromide, a common side reaction is homocoupling, where two Grignard reagent molecules react with each other. The desired outcome, however, is the cross-coupling product formed between the Grignard reagent and an electrophile. The balance between these two pathways is influenced by several factors, including the choice of catalyst and reaction conditions.
Catalysts play a pivotal role in directing the reaction towards the desired cross-coupling product. Iron-based catalysts, for instance, have been shown to be effective in promoting the cross-coupling of aryl Grignard reagents with various electrophiles while minimizing homocoupling. nih.gov The use of a solvent mixture of THF and tBuOMe has been found to be crucial for achieving high yields in iron-catalyzed cross-couplings of N-heterocyclic chlorides and bromides with arylmagnesium reagents by suppressing homocoupling side reactions. nih.gov The electronic properties of the Grignard reagent also affect the ratio of cross-coupling to homocoupling products. Electron-rich aryl Grignard reagents tend to favor the cross-coupling pathway. nih.gov In some cases, the electrophile itself can act as a sacrificial oxidant, leading to the homocoupling of the nucleophile. nih.gov
The choice of the transition metal catalyst is also critical. While palladium and nickel are commonly used, rhodium catalysts have also been employed for the homo-coupling of aryl Grignard reagents. beilstein-journals.org Conversely, nickel and palladium halides are known to catalyze cross-coupling reactions effectively. wikipedia.orgacs.org The development of specific catalyst systems, such as those involving biaryldialkylphosphine ligands with palladium, has been instrumental in promoting reductive elimination and minimizing side reactions like β-hydride elimination, thereby favoring the cross-coupling pathway. organic-chemistry.orgnih.gov
| Catalyst System | Electrophile | Grignard Reagent | Key Outcome |
| Iron Salt / THF & tBuOMe | N-heterocyclic chlorides/bromides | Arylmagnesium reagents | High yield of cross-coupling product, minimized homocoupling. nih.gov |
| Iron Catalyst | Aryl chlorides | Arylmagnesium bromides | Formation of a transient heteroleptic complex influences pathway. nih.gov |
| RhCl(PPh3)3 | Bromobenzenes | Aryl Grignard reagents | Promotes homocoupling. beilstein-journals.org |
| Palladium / CPhos ligand | Aryl bromides/chlorides | Secondary alkylzinc halides | High selectivity for cross-coupling. organic-chemistry.orgnih.gov |
| Nickel-phosphine complexes | Organic halides | Grignard reagents | Selective carbon-carbon bond formation via cross-coupling. acs.org |
Functional Group Compatibility in Cross-Coupling Reactions
A significant advantage of modern cross-coupling methods is their tolerance for a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. Chlorophenylmagnesium bromide, when used in conjunction with appropriate catalysts, exhibits good functional group compatibility.
Reactions catalyzed by iron have shown tolerance for various functional groups. bris.ac.uk For instance, iron-catalyzed cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents proceeds with excellent chemoselectivity in the presence of the sensitive sulfonate ester moiety. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions demonstrate broad functional group tolerance, accommodating esters, nitriles, and even terminal alkenes. nih.gov This allows for the presence of these groups in either the Grignard reagent or the electrophile without interfering with the desired coupling reaction. acs.org
However, the inherent reactivity of Grignard reagents means they are generally incompatible with acidic protons found in alcohols and carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com They also tend to react with carbonyl compounds like esters, typically adding twice to form tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com Despite this, under carefully controlled, often catalytic conditions, the desired cross-coupling can be achieved chemoselectively in the presence of such functional groups. For example, the Negishi coupling, which utilizes organozinc reagents often prepared from Grignard reagents, is known for its good functional group tolerance, including esters and nitriles. organic-chemistry.orgwikipedia.org
| Reaction Type | Catalyst | Tolerated Functional Groups | Incompatible Functional Groups |
| Iron-catalyzed Cross-Coupling | Iron salts | Sulfonate esters. mdpi.com | --- |
| Palladium-catalyzed Cross-Coupling | Palladium complexes | Esters, nitriles, terminal alkenes, aryl ethers. nih.gov | --- |
| Negishi Coupling | Palladium or Nickel | Esters, nitriles, aldehydes, unprotected indoles. organic-chemistry.org | --- |
| General Grignard Reactivity | --- | Ethers, acetals, alkynes. acs.org | Alcohols, carboxylic acids, water. wikipedia.orgmasterorganicchemistry.com |
Conjugate Additions to α,β-Unsaturated Systems
Chlorophenylmagnesium bromide can participate in conjugate addition (1,4-addition) reactions with α,β-unsaturated carbonyl compounds. numberanalytics.com This reaction is a powerful tool for forming carbon-carbon bonds at the β-position of the unsaturated system. numberanalytics.comlibretexts.org
The regioselectivity of the addition (1,2-addition to the carbonyl versus 1,4-addition) is a critical aspect. While strong nucleophiles like Grignard reagents often favor 1,2-addition, the outcome can be steered towards conjugate addition. libretexts.orglibretexts.org The use of copper(I) salts as catalysts is a common strategy to promote the 1,4-addition of Grignard reagents. wikipedia.org The reaction likely proceeds through the formation of an organocuprate species in situ, which then preferentially undergoes conjugate addition. libretexts.orglibretexts.org The reaction involves the nucleophilic attack on the β-carbon, leading to an enolate intermediate, which is then protonated to give the final product. numberanalytics.com
Functionalization of Aromatic and Heteroaromatic Scaffolds
Chlorophenylmagnesium bromide is a key reagent for introducing the chlorophenyl moiety onto various aromatic and heteroaromatic frameworks.
Regioselective Synthesis of Biaryl Compounds
The synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science, can be effectively achieved using chlorophenylmagnesium bromide in cross-coupling reactions. The Negishi coupling, for instance, allows for the palladium- or nickel-catalyzed coupling of organozinc reagents (derived from Grignard reagents) with aryl halides to produce unsymmetrical biaryls in good yields. organic-chemistry.org Iron-catalyzed cross-coupling reactions also provide a pathway to biaryl compounds, although controlling the competition with homocoupling is a key consideration. nih.govresearchgate.net The regioselectivity is determined by the position of the halogen on the electrophilic coupling partner and the position of the magnesium on the chlorophenyl Grignard reagent.
Introduction of Chlorophenyl Moieties into Complex Molecules
Chlorophenylmagnesium bromide is utilized as a key intermediate in the synthesis of complex molecules, including pharmaceutical agents and fine chemicals. lookchem.com For example, it has been used in the synthesis of a key intermediate for the antimalarial drug atovaquone. google.com The reagent's ability to participate in cross-coupling reactions allows for its incorporation into intricate molecular architectures, often in the later stages of a synthetic sequence. This late-stage functionalization is a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship studies.
Other Synthetic Applications
Beyond the applications detailed above, chlorophenylmagnesium bromide finds use in other areas of synthetic chemistry. It can be employed in the synthesis of advanced materials where its organometallic nature is harnessed to create compounds with specific electronic or physical properties. lookchem.com It also serves as a precursor for the formation of other organometallic reagents through transmetalation, for example, with zinc halides to generate organozinc reagents for Negishi couplings. wikipedia.org
Reactions with Nitriles, Epoxides, and Sulfuryl Halides
The carbon-magnesium bond in chlorophenylmagnesium bromide is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a range of electrophilic centers, including the carbon of nitriles, the electrophilic carbons of epoxide rings, and the sulfur of sulfuryl halides.
Reactions with Nitriles
The addition of chlorophenylmagnesium bromide to a nitrile (R-C≡N) proceeds via nucleophilic attack of the chlorophenyl group on the electrophilic carbon of the nitrile. This initial addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized imine magnesium salt intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. quora.comnih.gov This two-step process provides an effective route for the synthesis of aryl ketones. For instance, the reaction of 4-chlorophenylmagnesium bromide with benzonitrile (B105546) results in the formation of (4-chlorophenyl)(phenyl)methanone.
The general mechanism involves the Grignard reagent adding across the carbon-nitrogen triple bond, followed by hydrolysis of the resulting imine salt. quora.com
Table 1: Synthesis of Ketones from Chlorophenylmagnesium Bromide and Nitriles This table is generated based on established Grignard reaction principles with nitriles.
| Nitrile Reactant | Grignard Reagent | Intermediate | Final Product |
| Benzonitrile | 4-Chlorophenylmagnesium bromide | Imine magnesium bromide salt | (4-chlorophenyl)(phenyl)methanone |
| Acetonitrile | 4-Chlorophenylmagnesium bromide | Imine magnesium bromide salt | 1-(4-chlorophenyl)ethan-1-one |
Reactions with Epoxides
Chlorophenylmagnesium bromide readily reacts with epoxides in a ring-opening reaction. As a strong nucleophile, the Grignard reagent attacks one of the carbon atoms of the epoxide ring. vaia.comyoutube.com Consistent with an SN2 mechanism, the attack generally occurs at the less sterically hindered carbon atom of the epoxide. youtube.commasterorganicchemistry.commasterorganicchemistry.com This nucleophilic attack leads to the opening of the strained three-membered ring and the formation of a new carbon-carbon bond. The initial product is a magnesium alkoxide, which, upon protonation during an acidic workup, yields an alcohol. vaia.comlibretexts.org
For example, the reaction of 4-chlorophenylmagnesium bromide with ethylene (B1197577) oxide produces 2-(4-chlorophenyl)ethan-1-ol. libretexts.org This reaction is a valuable method for extending a carbon chain by two atoms while introducing a hydroxyl group.
Table 2: Ring-Opening of Epoxides with 4-Chlorophenylmagnesium Bromide This table illustrates the products from the reaction of 4-chlorophenylmagnesium bromide with representative epoxides, following the principles of SN2 ring-opening.
| Epoxide Reactant | Grignard Reagent | Product after Acidic Workup |
| Ethylene Oxide | 4-Chlorophenylmagnesium bromide | 2-(4-chlorophenyl)ethan-1-ol |
| Propylene Oxide | 4-Chlorophenylmagnesium bromide | 1-(4-chlorophenyl)propan-2-ol |
| Styrene Oxide | 4-Chlorophenylmagnesium bromide | 2-(4-chlorophenyl)-1-phenylethan-1-ol |
Reactions with Sulfuryl Halides
Aryl Grignard reagents can be utilized for the synthesis of arenesulfonyl halides. The reaction of chlorophenylmagnesium bromide with sulfuryl chloride (SO₂Cl₂) in an ethereal solvent provides a direct method for introducing the sulfonyl chloride group onto the aromatic ring. rsc.org Research has shown that arylmagnesium chlorides react with sulfuryl chloride in a tetrahydrofuran-hexane solvent mixture at 0°C to produce pure arenesulfonyl chlorides in good yields, typically ranging from 53–64%. rsc.org This transformation is significant for the synthesis of sulfonamides and sulfonic esters. The reaction proceeds by the nucleophilic attack of the chlorophenyl carbanion on the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion.
Reaction Scheme: Cl-C₆H₄-MgBr + SO₂Cl₂ → Cl-C₆H₄-SO₂Cl + MgBrCl
Synthesis of Organometallic Derivatives (e.g., Organotin Compounds)
Chlorophenylmagnesium bromide is a key precursor for the synthesis of other organometallic compounds through transmetalation reactions. A notable application is in the synthesis of organotin compounds.
The reaction of a Grignard reagent with a tin halide, such as tin(IV) chloride (SnCl₄), is a standard method for creating carbon-tin bonds. google.comgoogle.com To synthesize tetrakis(4-chlorophenyl)tin, four equivalents of 4-chlorophenylmagnesium bromide are reacted with one equivalent of tin(IV) chloride. In this reaction, the chlorophenyl groups from the Grignard reagent displace the chloride ions on the tin atom.
The synthesis generally involves the slow addition of tin(IV) chloride to the Grignard reagent solution. google.comgoogle.com The reaction is typically performed in an inert atmosphere and may require elevated temperatures to ensure complete substitution. google.com
Table 3: Synthesis of Tetrakis(4-chlorophenyl)tin This table outlines the reactants and products for the synthesis of a representative organotin compound.
| Grignard Reagent (4 eq.) | Tin Halide (1 eq.) | Solvent | Product |
| 4-Chlorophenylmagnesium bromide | Tin(IV) chloride | Diethyl ether or THF | Tetrakis(4-chlorophenyl)tin |
This transmetalation reaction is a powerful tool in organometallic chemistry, allowing for the creation of a wide variety of organotin reagents which have applications in catalysis and as intermediates in further organic syntheses, such as Stille cross-coupling reactions. nih.gov
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insight
In-situ Reaction Monitoring Techniques
The formation of Grignard reagents can be complex and often involves an induction period, making real-time monitoring crucial for both safety and process optimization. hzdr.demt.com In-situ techniques allow for the tracking of reactants, intermediates, and products directly within the reaction vessel as the transformation occurs.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reactions in real-time. hzdr.demt.com By inserting a probe directly into the reaction, the concentrations of various species can be tracked. For the formation of chlorophenylmagnesium bromide from chlorobenzene (B131634) and magnesium, the disappearance of the C-Cl bond's characteristic vibrational frequency and the appearance of new bands corresponding to the C-Mg bond of the Grignard reagent can be observed. mt.comresearchgate.net This real-time data provides a kinetic profile of the reaction, which is essential for understanding reaction rates and the impact of different reaction conditions. hzdr.deresearchgate.net
A newly developed microscale ReactIR flow cell has also been utilized as an effective inline analytical tool for monitoring Grignard reagent formation in continuous flow processes. researchgate.netacs.org This method allows for the analysis of conversion and the detection of potential byproducts, contributing to a deeper mechanistic understanding. researchgate.netacs.org
Table 1: Illustrative IR Peak Monitoring for Chlorophenylmagnesium Bromide Formation
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| C-Cl Stretch (Chlorobenzene) | ~1080 | Decrease |
| C-Mg Stretch (Chlorophenylmagnesium bromide) | Varies with solvation | Increase |
| Aryl C-H Bending | ~740 | Shift or change in shape |
Note: Specific wavenumbers can be influenced by the solvent and the coordination state of the magnesium species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of Grignard reagents and the transient species involved in their formation and equilibria. caltech.edu While standard ¹H and ¹³C NMR can confirm the structure of the final Grignard product, more advanced NMR techniques are necessary to detect fleeting intermediates. chemicalbook.comwisc.edu Low-temperature NMR studies can help to slow down dynamic exchange processes, allowing for the observation of distinct species in the Schlenk equilibrium, such as RMgX, R₂Mg, and MgX₂. nih.govwikipedia.org
For instance, the NMR spectra of allylic Grignard reagents have revealed a highly mobile tautomeric exchange of magnesium between different positions. caltech.edu While specific studies on the transient species of "magnesium;chlorobenzene;bromide" are not abundant, the principles from related Grignard systems are applicable. The chemical shifts in the aromatic region of the ¹H and ¹³C NMR spectra will differ significantly between the starting chlorobenzene and the resulting chlorophenylmagnesium bromide, providing a clear indication of reaction completion. chemicalbook.comwalisongo.ac.id
Structural Characterization of Organomagnesium Complexes
The reactivity of a Grignard reagent is intrinsically linked to its structure. These compounds are rarely simple monomeric species, often existing as complex solvated monomers, dimers, or higher aggregates. wikipedia.orgresearchgate.net
The definitive method for determining the solid-state structure of Grignard reagents is single-crystal X-ray diffraction. wisc.edu These studies have been crucial in revealing the tetrahedral coordination geometry around the magnesium atom in many solvated Grignard reagents. wikipedia.orgwisc.edu Typically, the magnesium center is bonded to the organic group, the halogen, and two solvent molecules, most commonly from ethers like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwisc.edu
Table 2: Representative Crystallographic Data for Solvated Grignard Reagents
| Compound | Solvent | Coordination at Mg | Key Structural Feature |
| Ethylmagnesium bromide | Diethyl Ether | Tetrahedral | Monomeric, Mg coordinated to C, Br, and 2 ether molecules. wisc.edu |
| Phenylmagnesium bromide | Diethyl Ether | Tetrahedral | Monomeric, similar to the ethyl analogue. |
| p-Chlorophenylmagnesium bromide | Not specified | Distorted Tetrahedral | Monomeric species. |
Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like electrospray ionization (ESI), are powerful tools for identifying the various organomagnesium species present in solution. ESI-MS can detect the different components of the Schlenk equilibrium, including RMgX, R₂Mg, and MgX₂, as well as their solvated forms and aggregates. nih.gov
By analyzing the mass-to-charge ratio and the distinct isotopic patterns of halogens like chlorine and bromine, the elemental composition of the detected ions can be determined with high confidence. wisc.edu This provides direct evidence for the complex nature of Grignard solutions and helps to rationalize their reactivity. For a solution of chlorophenylmagnesium bromide, one could expect to identify ions corresponding to the core Grignard reagent, its solvates, and various dimeric or larger cluster species.
Table 3: Hypothetical ESI-MS Data for a Chlorophenylmagnesium Bromide Solution
| Possible Ion | Description |
| [C₆H₄ClMg]⁺ | The basic Grignard cation |
| [C₆H₄ClMg(Solvent)]⁺ | Solvated Grignard species |
| [(C₆H₄Cl)₂Mg₂Br]⁺ | A dimeric or cluster species |
Note: The actual observed species and their relative abundances would depend on the solvent, concentration, and temperature.
Emerging Research Directions and Future Prospects for Chlorophenylmagnesium Bromide
Sustainable and Green Chemistry Approaches in Grignard Synthesis
The application of green chemistry principles to Grignard synthesis aims to reduce environmental impact and improve safety without compromising efficiency. mdpi.comrsc.org This involves a multi-faceted approach focusing on solvents, waste reduction, and energy efficiency. jddhs.com
A primary focus has been the replacement of traditional ether solvents, like diethyl ether and tetrahydrofuran (B95107) (THF), with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks like corn cobs and sugarcane bagasse, has emerged as a promising option. It offers a higher boiling point and wider temperature range for reactions, enhancing safety and potentially improving reaction kinetics.
Another key strategy is the minimization of waste through the development of solvent-free reaction conditions and efficient recycling techniques for solvents and catalysts. jddhs.com The use of high-concentration Grignard reagents can reduce solvent volume, and advanced distillation and separation processes are being explored for solvent recovery.
Energy-efficient synthesis techniques are also being investigated. Methods such as microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com These techniques accelerate the formation of the Grignard reagent and its subsequent reactions.
Table 1: Comparison of Green Solvents for Grignard Synthesis
| Solvent | Source | Key Advantages | Greener Alternative Category |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable Feedstocks | Higher boiling point, wider reaction temperature range, safer than THF. sigmaaldrich.com | Safer Solvents and Auxiliaries, Use of Renewable Feedstocks. sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low water miscibility, stability to acids and bases. | Safer Solvents and Auxiliaries. |
| Water (in micellar catalysis) | Natural | Environmentally benign, non-flammable. rsc.org | Inherently Safer Chemistry. rsc.org |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To broaden the scope and improve the efficiency of reactions involving chlorophenylmagnesium bromide, researchers are developing novel catalytic systems. A significant advancement has been the use of lithium chloride (LiCl) as an additive. The presence of LiCl breaks up the polymeric clusters of Grignard reagents, leading to more reactive monomeric species. This "turbo-Grignard" reagent (iPrMgCl·LiCl) approach greatly enhances the rate of halogen-magnesium exchange and allows the preparation of polyfunctional arylmagnesium reagents that were previously difficult to synthesize. researchgate.netnih.gov
Transition metal catalysis, particularly with iron, copper, nickel, and palladium, continues to be a major area of research. These catalysts enable a wide range of cross-coupling reactions, allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds with high selectivity. Research is focused on developing catalysts that are more active, stable, and tolerant of various functional groups, reducing the need for protecting groups and shortening synthetic sequences.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful tool in green chemistry. mdpi.com While its application directly with highly reactive Grignard reagents is challenging, researchers are designing multi-step, one-pot processes where enzymatic transformations are coupled with Grignard reactions. This approach leverages the high selectivity of enzymes while benefiting from the bond-forming power of organomagnesium compounds. mdpi.com
Computational Design of Arylmagnesium Reagent-Mediated Transformations
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of Grignard reagents like chlorophenylmagnesium bromide. neuroquantology.com Using techniques such as Density Functional Theory (DFT), chemists can model reaction pathways, elucidate complex mechanisms like the Schlenk equilibrium, and predict the structures of intermediates and transition states. This insight is crucial for optimizing reaction conditions to favor desired products and suppress side reactions.
Beyond mechanistic studies, computational tools are being used to design new reactions and reagents. By simulating the interaction between a Grignar reagent and various substrates, researchers can predict reactivity and selectivity, guiding experimental work and accelerating the discovery of novel transformations. nih.gov This "in silico" design process reduces the number of experiments needed, saving time, resources, and minimizing waste, which aligns with the principles of green chemistry. nih.gov
The integration of machine learning and artificial intelligence is also beginning to impact this field. neuroquantology.com By training algorithms on large datasets of reaction outcomes, it is possible to develop models that can predict the success of a planned Grignard reaction under specific conditions, further streamlining the process of synthesis design and optimization.
Table 2: Applications of Computational Chemistry in Grignard Reactions
| Computational Method | Application | Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, understanding of the Schlenk equilibrium, and prediction of transition state structures. |
| Molecular Modeling | Reaction Design | In silico screening of substrates and catalysts to predict reactivity and guide experimental design. nih.gov |
| Machine Learning / AI | Predictive Analysis | Development of models to predict reaction yields and optimal conditions based on existing data. neuroquantology.com |
Applications in Flow Chemistry and Automated Synthesis Platforms
The highly exothermic and often sensitive nature of Grignard reactions presents significant safety and scalability challenges in traditional batch reactors. thieme-connect.de Continuous flow chemistry offers a powerful solution to these problems. nih.gov In a flow system, reagents are continuously pumped through narrow tubes or channels where they mix and react. springernature.com This setup offers superior heat and mass transfer, allowing for precise temperature control and preventing the formation of dangerous hotspots. nih.govresearchgate.net
The preparation of arylmagnesium reagents, including chlorophenylmagnesium bromide, has been successfully translated to continuous flow systems. researchgate.net These systems enable safer handling of the reagents and allow for "on-demand" generation, where the Grignard reagent is produced and immediately consumed in a subsequent reaction step. This "telescoping" of reactions avoids the isolation of reactive intermediates, improving efficiency and safety. nih.gov
Furthermore, flow reactors can be integrated with inline analytical tools, such as Fourier-transform infrared (FTIR) spectroscopy, for real-time monitoring of the reaction progress. researchgate.netacs.org This allows for rapid optimization of reaction conditions, such as flow rate and temperature, to maximize conversion and yield. The combination of flow chemistry with automated robotic platforms enables high-throughput experimentation and the rapid synthesis of compound libraries, accelerating drug discovery and materials science research. researchgate.net This automation allows for precise control over reaction parameters that can be vital to the success of the process. researchgate.net
Table 3: Advantages of Flow Chemistry for Grignard Synthesis
| Feature | Advantage | Impact |
|---|---|---|
| Superior Heat Transfer | Enhanced safety, prevention of thermal runaways. thieme-connect.deresearchgate.net | Allows for reactions to be run under more intense conditions (higher temperatures/concentrations) safely. |
| Precise Control | Improved reproducibility and selectivity. nih.gov | Higher yields and purities of the desired product. |
| Scalability | Straightforward scaling by running the system for longer periods. | Facilitates transition from laboratory-scale research to industrial production. |
| Automation & Integration | Enables high-throughput screening and telescoped synthesis. researchgate.net | Accelerates discovery and development processes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
